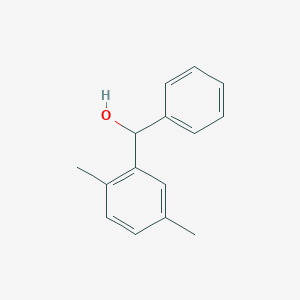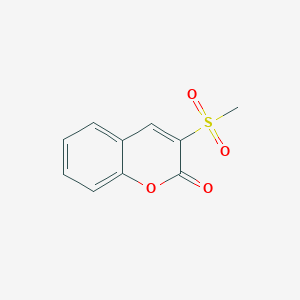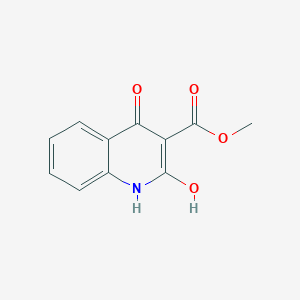
4-hydroxypyridine-3,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxypyridine-3,5-dicarboxylic acid is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of two carboxylic acid groups and a hydroxyl group attached to a pyridine ring. It is known for its strong chelating properties and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxypyridine-3,5-dicarboxylic acid typically involves the reaction of pyridine derivatives with suitable reagents. One common method is the oxidation of 3,5-dimethylpyridine using potassium permanganate in an alkaline medium. The reaction conditions include maintaining a temperature of around 80-90°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using continuous flow reactors. The use of catalysts such as manganese dioxide or platinum can enhance the efficiency of the reaction. The product is then purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxypyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of 3,5-pyridinedicarboxylic acid, 4-keto-.
Reduction: Formation of 3,5-pyridinedicarboxylic acid, 4-hydroxy- alcohol derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Applications De Recherche Scientifique
4-hydroxypyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Acts as a chelating agent to remove metal ions from biological systems.
Medicine: Investigated for its potential use in chelation therapy for treating metal poisoning.
Industry: Used in the synthesis of metal-organic frameworks (MOFs) for catalysis and gas storage
Mécanisme D'action
The mechanism of action of 4-hydroxypyridine-3,5-dicarboxylic acid primarily involves its ability to chelate metal ions. The carboxylic acid and hydroxyl groups coordinate with metal ions, forming stable complexes. This chelation process can sequester metal ions, preventing them from participating in harmful reactions. The compound’s molecular targets include metal ions such as iron, aluminum, copper, and zinc .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinolinic acid (2,3-pyridinedicarboxylic acid)
- Lutidinic acid (2,4-pyridinedicarboxylic acid)
- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
- Dipicolinic acid (2,6-pyridinedicarboxylic acid)
- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
- Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Uniqueness
4-hydroxypyridine-3,5-dicarboxylic acid is unique due to its strong chelating properties and its ability to form stable complexes with a variety of metal ions. This makes it particularly useful in applications requiring metal ion sequestration and removal .
Propriétés
Numéro CAS |
89677-98-5 |
|---|---|
Formule moléculaire |
C7H5NO5 |
Poids moléculaire |
183.12g/mol |
Nom IUPAC |
4-oxo-1H-pyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO5/c9-5-3(6(10)11)1-8-2-4(5)7(12)13/h1-2H,(H,8,9)(H,10,11)(H,12,13) |
Clé InChI |
MIGJBQCGWITVNV-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(=CN1)C(=O)O)C(=O)O |
SMILES canonique |
C1=C(C(=O)C(=CN1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-phenylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B351366.png)

![2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one](/img/structure/B351373.png)

